Einecs 300-583-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 300-583-4 typically involves the reaction between cinnamic acid and piperazine-1-ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves:
Reactants: Cinnamic acid and piperazine-1-ethylamine.
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature.
Catalyst: No specific catalyst is required for this reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors are used to handle large quantities of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 300-583-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Einecs 300-583-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Einecs 300-583-4 involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Bind to Receptors: It can bind to specific receptors, modulating their activity.
Alter Gene Expression: It may influence gene expression, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Einecs 300-583-4 can be compared with other similar compounds, such as:
Cinnamic Acid: Shares the cinnamic acid moiety but lacks the piperazine-1-ethylamine component.
Piperazine Derivatives: Compounds containing the piperazine moiety but different substituents.
Other Amine Compounds: Compounds with similar amine groups but different aromatic components.
Uniqueness
This compound is unique due to its specific combination of cinnamic acid and piperazine-1-ethylamine, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable substance for research and industrial applications.
Eigenschaften
CAS-Nummer |
93942-32-6 |
---|---|
Molekularformel |
C15H23N3O2 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
(E)-3-phenylprop-2-enoic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C9H8O2.C6H15N3/c10-9(11)7-6-8-4-2-1-3-5-8;7-1-4-9-5-2-8-3-6-9/h1-7H,(H,10,11);8H,1-7H2/b7-6+; |
InChI-Schlüssel |
XMFHHSFDRRZBRV-UHDJGPCESA-N |
Isomerische SMILES |
C1CN(CCN1)CCN.C1=CC=C(C=C1)/C=C/C(=O)O |
Kanonische SMILES |
C1CN(CCN1)CCN.C1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.